2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole is a compound that features both trichloromethyl and trifluoromethyl groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of trichloromethyl and trifluoromethyl groups onto a benzimidazole scaffold. One common method involves the reaction of a suitable benzimidazole precursor with trichloromethyl and trifluoromethyl reagents under controlled conditions. For example, the use of trifluoroacetic anhydride and trichloromethylating agents in the presence of a catalyst can facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce derivatives with various functional groups replacing the halogens.
Scientific Research Applications
2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets through its trichloromethyl and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-1H-benzimidazole: Lacks the trichloromethyl group, resulting in different chemical properties and reactivity.
4-(Trichloromethyl)-1H-benzimidazole:
Uniqueness
2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both trichloromethyl and trifluoromethyl groups, which confer distinct chemical properties. This dual functionality makes it a versatile compound for various applications, particularly in fields requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
2-(trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F3N2/c10-8(11,12)7-16-5-3-1-2-4(6(5)17-7)9(13,14)15/h1-3H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRNVYQHQJEELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(Cl)(Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730432 |
Source
|
Record name | 2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827042-58-0 |
Source
|
Record name | 2-(Trichloromethyl)-4-(trifluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60730432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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